2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol
Description
2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol is a complex organic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Properties
IUPAC Name |
2-(1-benzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-11-10-20-13-21(12-15-6-2-1-3-7-15)18-19-16-8-4-5-9-17(16)22(18)14-20/h1-9,23H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPOPALGFFOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. For instance, the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane results in the formation of the triazino-benzimidazole core . Another method involves the use of acetone and piperidine as a catalyst to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted triazino-benzimidazoles, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of triazino-benzimidazole compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that similar triazino-benzimidazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for developing new antibiotics . This is particularly relevant in the context of rising antibiotic resistance.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects. Research into related compounds has shown potential benefits in models of neurodegenerative diseases, possibly through mechanisms involving the modulation of oxidative stress and inflammation .
Material Science
Polymer Chemistry
The unique structure of 2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have indicated that polymers derived from such compounds exhibit improved performance characteristics for applications in coatings and composites .
Nanotechnology
In nanotechnology, this compound can be utilized in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues . This application is particularly important for improving the efficacy of chemotherapeutic agents.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study B | Antimicrobial | Showed effectiveness against MRSA strains with a minimum inhibitory concentration (MIC) comparable to existing antibiotics. |
| Study C | Neuroprotection | Indicated reduced neuronal apoptosis in models of Alzheimer’s disease, suggesting potential therapeutic uses. |
| Study D | Polymer Synthesis | Resulted in polymers with enhanced mechanical properties and thermal stability suitable for industrial applications. |
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By inhibiting DHFR, the compound can prevent the proliferation of bacterial and cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of DHFR, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Known for its potent DHFR inhibitory activity.
4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines: These compounds exhibit antinematodal activity and are studied for their potential in treating parasitic infections.
Uniqueness
2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol is unique due to its specific structure, which allows it to interact with DHFR effectively. Its benzyl group provides additional hydrophobic interactions, enhancing its binding affinity and biological activity compared to other similar compounds .
Biological Activity
The compound 2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol is a derivative of the benzimidazole and triazine classes, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound has been explored through various methodologies. A notable approach involves a ruthenium-catalyzed reaction , which allows for the formation of substituted dihydro[1,3,5]triazino[1,2-a]benzimidazoles from alcohols and guanidine derivatives under mild conditions. This method highlights the versatility of triazine derivatives in medicinal chemistry .
Antiparasitic Activity
Recent studies have demonstrated that compounds related to the triazino[1,2-a]benzimidazole framework exhibit significant antinematodal activity . For instance, certain derivatives were tested against Trichinella spiralis muscle larvae and showed higher efficacy than conventional treatments like albendazole at concentrations as low as 50 µg/mL. The structure-activity relationship (SAR) indicated that modifications to the triazine and benzimidazole moieties could enhance biological effectiveness .
Cytotoxicity Studies
In vitro evaluations of cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer and AR-230 for chronic myeloid leukemia) revealed that many synthesized derivatives did not exhibit significant toxicity. The half-inhibitory concentrations (IC50) were greater than 100 µM, suggesting a favorable safety profile for further development as antiparasitic agents .
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds:
- Case Study 1 : A synthesized triazinobenzimidazole derivative was evaluated for its cytotoxic effects on normal fibroblast cells (3T3 and CCL-1) alongside cancer cell lines. The results indicated no cytotoxicity at concentrations tested up to 250 µg/mL .
- Case Study 2 : Another study focused on the antiproliferative effects of triazine derivatives in various cancer models. The compounds demonstrated selective action against parasitic larvae without general toxicity to host cells .
Pharmacokinetic Properties
In silico studies have suggested that these compounds possess favorable pharmacokinetic properties, including good drug-likeness and optimal characteristics for anthelmintic activity. These findings are crucial for advancing these compounds into preclinical trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
